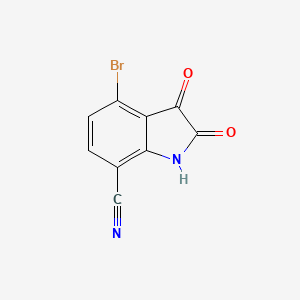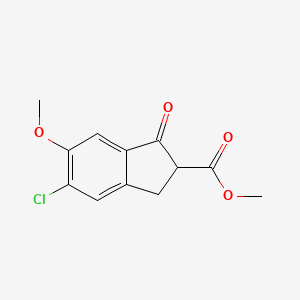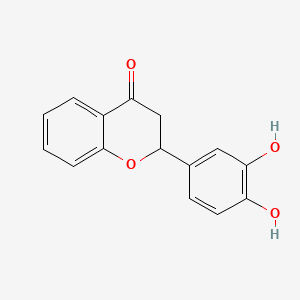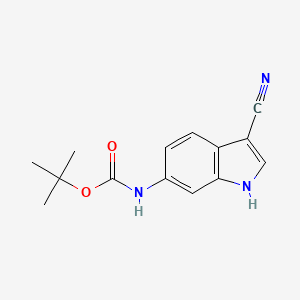![molecular formula C13H9N3O3 B11860444 Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)- CAS No. 102862-21-5](/img/structure/B11860444.png)
Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrophenyl)imidazo[1,2-a]pyridin-2-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a nitrophenyl group at the 3-position and a hydroxyl group at the 2-position of the imidazo[1,2-a]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)imidazo[1,2-a]pyridin-2-ol typically involves multicomponent reactions. One common method is the one-pot, four-component reaction involving aryl glyoxal monohydrates, 2-aminopyridine, ethyl acetoacetate, and hydrazine hydrate in ethanol under reflux conditions. Tetrapropylammonium bromide is often used as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Nitrophenyl)imidazo[1,2-a]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Aplicaciones Científicas De Investigación
3-(4-Nitrophenyl)imidazo[1,2-a]pyridin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of 3-(4-nitrophenyl)imidazo[1,2-a]pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like IKK-ɛ and TBK1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This inhibition disrupts the signaling pathways essential for cancer cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the nitrophenyl and hydroxyl groups.
3-(4-Aminophenyl)imidazo[1,2-a]pyridin-2-ol: A reduced form with an amino group instead of a nitro group.
3-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-2-ol: A derivative with a methoxy group instead of a nitro group.
Uniqueness
3-(4-Nitrophenyl)imidazo[1,2-a]pyridin-2-ol is unique due to the presence of both the nitrophenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The nitrophenyl group enhances its potential as an anticancer and antimicrobial agent, while the hydroxyl group allows for further functionalization and derivatization.
Propiedades
Número CAS |
102862-21-5 |
|---|---|
Fórmula molecular |
C13H9N3O3 |
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)imidazo[1,2-a]pyridin-2-ol |
InChI |
InChI=1S/C13H9N3O3/c17-13-12(15-8-2-1-3-11(15)14-13)9-4-6-10(7-5-9)16(18)19/h1-8,17H |
Clave InChI |
ANZCHBAAGOTPMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine](/img/structure/B11860379.png)




![2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol](/img/structure/B11860429.png)




![3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11860448.png)


